molecular formula C9H15N3O4S B564125 Mth-DL-hydroxy proline CAS No. 104809-12-3

Mth-DL-hydroxy proline

Cat. No.: B564125
CAS No.: 104809-12-3
M. Wt: 261.296
InChI Key: CKLLMZRREKSAKB-UHFFFAOYSA-N
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Description

DL-Proline (CAS 609-36-9), a cyclic secondary amine and non-essential amino acid, is a key structural component in proteins like collagen. Its molecular formula is C₅H₉NO₂, with a molecular weight of 115.13 g/mol . Proline derivatives, such as hydroxylated or oxidized variants, exhibit distinct biochemical properties due to modifications in their pyrrolidine ring.

Properties

CAS No.

104809-12-3

Molecular Formula

C9H15N3O4S

Molecular Weight

261.296

IUPAC Name

4-hydroxypyrrolidine-2-carboxylic acid;1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C5H9NO3.C4H6N2OS/c7-3-1-4(5(8)9)6-2-3;1-6-2-3(7)5-4(6)8/h3-4,6-7H,1-2H2,(H,8,9);2H2,1H3,(H,5,7,8)

InChI Key

CKLLMZRREKSAKB-UHFFFAOYSA-N

SMILES

CN1CC(=O)NC1=S.C1C(CNC1C(=O)O)O

Synonyms

MTH-DL-HYDROXY PROLINE

Origin of Product

United States

Preparation Methods

BOC Protection of 4-Hydroxy-L-Proline

The first step involves protecting the amino group of 4-hydroxy-L-proline using di-tert-butyl dicarbonate (BOC anhydride). This reaction is conducted in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst. Key parameters include:

  • Molar ratios : BOC anhydride (1.7–1.9 equivalents relative to 4-hydroxy-L-proline).

  • Temperature : Maintained below 30°C to prevent side reactions.

  • Reaction time : 12–16 hours under stirring.

The product, N-BOC-4-hydroxy-L-proline, is isolated as a white solid after aqueous workup and reduced-pressure distillation.

Methyl Esterification

The second step converts the carboxyl group of N-BOC-4-hydroxy-L-proline into a methyl ester using dicyclohexylcarbodiimide (DCC) and methanol in tetrahydrofuran (THF). Critical conditions include:

  • Solvent system : THF facilitates reagent solubility.

  • Coupling agent : DCC (1.0 equivalent) activates the carboxyl group.

  • Temperature : Controlled at 20–30°C to minimize racemization.

Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU), and the crude product is purified via recrystallization using a DCM/petroleum ether (PE) solvent system.

Table 1: Synthesis Conditions for this compound

StepReagentsSolventTemperatureYield
BOC ProtectionBOC anhydride, DMAPDCM≤30°CHigh (≥85%)
Methyl EsterificationDCC, MeOHTHF20–30°CModerate (70%)

Process Optimization and Yield Analysis

Optimization of the synthesis protocol focuses on enhancing yield and purity while reducing side products. Key findings include:

  • Catalyst loading : DMAP at 0.07–0.11 equivalents relative to 4-hydroxy-L-proline maximizes BOC protection efficiency.

  • Solvent ratios : A DCM/PE mixture (1:3) during recrystallization improves product crystallinity.

  • Reaction monitoring : Thin-layer chromatography (TLC) ensures completion of each step, with Rf values calibrated for hydroxyproline derivatives.

Despite these optimizations, challenges remain in scaling up the process due to the hygroscopic nature of intermediates and the need for stringent temperature control.

Analytical Characterization Techniques

Post-synthesis characterization employs advanced analytical methods to verify structural integrity and purity:

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS with selected ion monitoring (SIM) detects the molecular ion peak at m/z 173.0 for hydroxyproline derivatives, achieving sensitivity down to 35 ng/ml. This method confirms the absence of unreacted starting materials and byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Peaks at δ 3.65 (methoxy group) and δ 4.30 (hydroxyl proton) validate esterification.

  • ¹³C NMR : Resonances at 172 ppm (ester carbonyl) and 156 ppm (BOC carbonyl) confirm successful protection and esterification.

Table 2: Key NMR Signals for this compound

Functional Group¹H NMR (δ)¹³C NMR (δ)
Methoxy (-OCH₃)3.6552.1
BOC Carbonyl-156.0
Ester Carbonyl-172.0

Applications and Implications of Synthesis

The optimized synthesis of this compound enables its use in:

  • Collagen research : As a stable analog for studying collagen degradation and fibrosis biomarkers.

  • Drug development : Serving as a building block for protease inhibitors and antifibrotic agents.

  • Diagnostic tools : Quantifying hydroxyproline levels in biological samples to assess fibrotic disease progression.

Future directions include enzymatic synthesis routes using recombinant prolyl hydroxylases and CRISPR-edited cell lines to improve scalability .

Chemical Reactions Analysis

Hyp Elimination by Hydroxyproline Dehydratase (HypD)

HypD, a glycyl radical enzyme (GRE), catalyzes the anaerobic dehydration of Hyp to Δ¹-pyrroline-5-carboxylate (P5C). Structural studies reveal a substrate-binding pocket optimized for Hyp via:

  • Hydrogen bonding between Hyp’s carboxylate group and Ser334, Tyr450, and Thr645 .

  • Proline-aromatic interactions with Phe340, stabilizing the substrate’s Cγ-exo puckered conformation .

  • A conserved glycyl radical (Cys434) initiating hydrogen atom abstraction from C5 .

Proposed Reaction Mechanism:

  • Radical generation : Cys434 abstracts a hydrogen atom from Hyp’s C5, forming a substrate radical.

  • Hydroxyl elimination : The hydroxyl group at C4 is eliminated, generating an enamine radical cation intermediate.

  • Radical transfer : The radical shifts to C4, followed by hydrogen atom re-abstraction from Cys434, yielding P5C .

Deuterium labeling experiments with [2,5,5-D₃]-Hyp demonstrated deuterium transfer from C5 to C4 in the product, confirming the radical-mediated mechanism .

Pyrroline-2-Carboxylate (P2C) Reduction by HypS

In Sinorhizobium meliloti, HypS reduces P2C (derived from D-proline catabolism) to L-proline. Kinetic analyses reveal:

ParameterValue (P2C Reduction)Value (L-Proline Oxidation)
V<sub>max</sub>41 μmol·min⁻¹·mg⁻¹1.7 μmol·min⁻¹·mg⁻¹
K<sub>m</sub>0.89 μM74 μM
k<sub>cat</sub>/K<sub>m</sub>1,650 μM⁻¹·min⁻¹0.82 μM⁻¹·min⁻¹

HypS exhibits a 2,000-fold catalytic efficiency preference for P2C reduction over L-proline oxidation, indicating its primary role in D-proline catabolism .

Key enzymatic steps:

  • Hydroxyproline dehydrogenase (PRODH2) : Converts Hyp to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) .

  • P5C reductase (PYCR) : Reduces OH-P5C to Hyp in collagen biosynthesis .

  • PutA bifunctional enzyme : Oxidizes L-proline to glutamate in S. meliloti, linking Hyp and proline metabolism .

HypD active-site mutants:

VariantGlycyl Radical FormationActivityRole in Catalysis
F340AYesNoneProline-aromatic stabilization
S334AYesNoneSubstrate positioning
Y450F/T645AYesReducedCarboxylate binding

These results highlight the necessity of hydrophobic and hydrogen-bonding interactions for Hyp binding and catalysis .

Environmental and Biotechnological Implications

  • Hyp catabolism enables gut microbes to utilize collagen-derived nutrients, influencing host-microbe interactions .

  • The HypMNPQ transporter in S. meliloti facilitates Hyp and D-proline uptake, critical for rhizosphere colonization .

This synthesis of structural, kinetic, and mechanistic data underscores the complexity of Hyp’s chemical reactivity and its integration into microbial metabolic networks.

Scientific Research Applications

4-Hydroxypyrrolidine-2-carboxylic acid is widely used in scientific research for the synthesis of neuroexcitatory kainoids and antifungal echinocandins . It is also employed in the synthesis of chiral ligands for enantioselective ethylation of aldehydes . In biology, it is a natural constituent of animal structural proteins such as collagen and elastin .

1-methyl-2-sulfanylideneimidazolidin-4-one has potential applications in organic synthesis as a building block for the synthesis of various heterocyclic compounds. It is also being explored for its potential use in medicinal chemistry as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4-Hydroxypyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it plays a role in stabilizing the secondary structure of collagen . It interacts with various enzymes and receptors in the body, contributing to its biological activity.

1-methyl-2-sulfanylideneimidazolidin-4-one exerts its effects through its sulfur atom, which can participate in various chemical reactions. It can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Hydroxylation (e.g., in (S)-3-Hydroxy-D-proline) introduces a polar hydroxyl group, enhancing solubility and altering chiral properties .
  • Oxidation (e.g., 5-Oxo-DL-proline) replaces a methylene group with a ketone, influencing redox activity and metabolic pathways .

Role in Stress Responses

  • DL-Proline : Accumulates in plants under abiotic stress (e.g., microwave irradiation, drought) as an osmoprotectant .

  • Hydroxyprolines: Limited evidence suggests hydroxylation may reduce transport efficiency. For example, cyanobacterial proline transporter mutants show altered bioactivity under heat stress, implying structural specificity in uptake .

Enzymatic Interactions

  • Prolyl 4-hydroxylase catalyzes proline hydroxylation in collagen, critical for protein stability . Hydroxyproline derivatives like (S)-3-Hydroxy-D-proline may exhibit divergent binding affinities due to stereochemical variations .

Q & A

Advanced Research Question

  • Cryo-EM : Resolve dynamic interactions with collagen IV at near-atomic resolution.
  • Single-Cell RNA-seq : Identify subpopulations sensitive to proline analogs in tumors.
  • Machine Learning : Train models to predict stereochemical outcomes in synthesis .

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